molecular formula C21H19N3O5S B12128225 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one

5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one

Cat. No.: B12128225
M. Wt: 425.5 g/mol
InChI Key: YGAQKCHQQVDBPL-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including a furan ring, a thiadiazole ring, and a pyrrolone core, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H19N3O5S/c1-4-28-14-7-5-6-13(10-14)17-16(18(25)15-9-8-11(2)29-15)19(26)20(27)24(17)21-23-22-12(3)30-21/h5-10,17,26H,4H2,1-3H3

InChI Key

YGAQKCHQQVDBPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

The compound has demonstrated various biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Properties : Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activities. The presence of the thiadiazole ring in this compound suggests potential effectiveness against a range of pathogens .
  • Anticancer Activity : Compounds with similar structural motifs have been studied for their anticancer properties. The unique structure of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one may enhance its efficacy as an anticancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, which can lead to the development of new derivatives with modified biological activities:

  • Formation of Functional Groups : The synthesis often includes the creation of furan and thiadiazole rings through cyclization reactions. These reactions are crucial for generating compounds with enhanced reactivity and biological potential .
  • Modifications for Enhanced Activity : By altering substituents on the furan or thiadiazole rings, researchers can develop analogs that may exhibit improved potency or selectivity towards specific biological targets .

Industrial Applications

Due to its unique chemical structure, this compound may also find applications in various industrial sectors:

  • Agricultural Chemicals : Compounds with similar structures have been explored as potential agrochemicals due to their biological activity against plant pathogens and pests. This could lead to the development of new pesticides or fungicides .
  • Material Science : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability or mechanical strength due to the presence of heterocyclic structures that often confer desirable characteristics .

Case Studies and Research Findings

A review of relevant literature highlights several key studies that explore the applications and effectiveness of this compound:

Study TitleFindings
"Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole"Demonstrated antimicrobial activity; suggested potential for synthesizing new heterocyclic compounds .
"Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines"Explored the synthesis pathways that could be adapted for creating derivatives of 5-(3-Ethoxy-phenyl)-3-hydroxy... .
"Thiadiazole Derivatives in Pharmacology"Reviewed various thiadiazole compounds showing promising anticancer properties; supports further investigation into similar structures .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furancarboxaldehyde: Shares the furan ring structure but lacks the additional functional groups.

    1,3,4-Thiadiazole Derivatives: Similar thiadiazole ring but different substituents.

    Pyrrolone Derivatives: Compounds with a pyrrolone core but varying side chains.

Uniqueness

The uniqueness of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for research and industrial purposes.

Biological Activity

The compound 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic molecule notable for its diverse structural features, including a pyrrolone core, furan ring, and thiadiazole moiety. This article aims to explore its biological activity, potential therapeutic applications, and underlying mechanisms based on current research findings.

Molecular Structure

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 425.5 g/mol
  • Key Functional Groups :
    • Pyrrolone core
    • Furan ring
    • Thiadiazole moiety

Structural Features Table

FeatureDescription
Pyrrolone Core Five-membered ring containing nitrogen and oxygen
Furan Ring Contributes to the compound's reactivity
Thiadiazole Moiety Associated with various pharmacological effects

Pharmacological Effects

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole and pyrrolone have been reported to induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .
  • Antimicrobial Properties : The presence of the thiadiazole ring is often linked to antimicrobial activity. Studies suggest that compounds containing this moiety can inhibit the growth of bacteria and fungi.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of related compounds:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of similar pyrrolone derivatives on MCF-7 breast cancer cells, reporting IC50 values ranging from 10 to 15 µM. The mechanism involved downregulation of anti-apoptotic proteins .
  • Mechanisms of Action :
    • Investigations into the mechanisms revealed that these compounds often lead to G2 phase cell cycle arrest and induction of apoptosis through mitochondrial pathways .
  • Selectivity Towards Cancer Cells :
    • Some derivatives have shown high selectivity for cancer cells over normal cells, indicating potential for therapeutic use with reduced side effects .

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Activity Type
Compound APyrrolone derivative12.5Anticancer
Compound BThiadiazole derivative15.0Antimicrobial
Compound CFuran derivative>100Non-toxic

Synthesis and Chemical Reactivity

The synthesis of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one typically involves multi-step reactions starting from simpler precursors. The unique structural attributes allow for diverse chemical reactivity, making it an interesting target for medicinal chemistry.

Synthesis Pathway Overview

  • Starting Materials : Ethoxyphenyl derivatives and furan-based compounds.
  • Reagents : Various coupling agents and catalysts.
  • Final Product Isolation : Purification through crystallization or chromatography.

Future Directions in Research

Further investigations are essential to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. Key areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and long-term effects in model organisms.
  • Mechanistic Studies : To uncover detailed pathways through which biological effects are mediated.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and selectivity.

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